N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Beschreibung
N-[6-({[(2-Chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a synthetic organic compound featuring a pyridazine core substituted at position 3 with a 2-methylpropanamide group and at position 6 with a sulfanylmethyl-carbamoyl-2-chlorophenyl moiety. The 2-chlorophenyl group enhances lipophilicity, while the sulfanyl linker may facilitate hydrogen bonding or redox activity.
Eigenschaften
IUPAC Name |
N-[6-[2-(2-chloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10(2)16(23)19-13-7-8-15(21-20-13)24-9-14(22)18-12-6-4-3-5-11(12)17/h3-8,10H,9H2,1-2H3,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWZAFQBMDNPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is a complex organic compound with potential applications in medicinal chemistry and agricultural sciences. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridazine ring , a chlorophenyl group , and a sulfanyl moiety , which contribute to its diverse biological activities. The molecular formula is with a molecular weight of 364.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C16H24ClN5O2S |
| Molecular Weight | 364.9 g/mol |
| CAS Number | 1021214-74-3 |
The precise mechanism of action for N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It might modulate receptor activities, influencing signaling pathways associated with various diseases.
- Antioxidant Activity : The sulfanyl group may contribute to antioxidant properties, reducing oxidative stress in cells.
Biological Activity
Research indicates that N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, potentially through the inhibition of tumor cell growth and induction of apoptosis in colorectal cancer models .
- Antimicrobial Activity : The structural components indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains .
Case Studies and Research Findings
- Colorectal Cancer Study : A clinical trial investigated the efficacy of compounds similar to N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide in colorectal cancer treatment. Results indicated improved patient outcomes correlated with specific molecular characteristics of the compounds used .
- Molecular Docking Studies : Computational studies using molecular docking simulations have shown promising binding affinities of this compound to various biological targets, suggesting its potential as a lead compound for drug development.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pyridazine vs. Pyridine/Pyrimidine Derivatives
- Target Compound : Pyridazine core (N-atoms at positions 1 and 2).
- N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide () : Pyridine core (one N-atom). Pyridine’s reduced electron deficiency compared to pyridazine may alter π-π stacking or binding to metalloenzymes.
- Patent Compound (): Pyridazine fused with a dihydropyrimidine ring.
Substituent Analysis
Halogenation and Electronic Effects
- Target Compound: 2-Chlorophenyl (mono-substituted). The ortho-chloro group may induce steric hindrance, limiting rotational freedom.
- Compound: 3,4-Dichlorophenyl.
Pharmacological and Physicochemical Properties (Inferred)
- Solubility : The compound’s methoxy groups likely confer higher aqueous solubility than the target compound’s chloro substituents.
- Bioactivity : Sulfonamide derivatives () are historically associated with enzyme inhibition (e.g., carbonic anhydrase), whereas sulfanyl groups (target compound) may participate in disulfide bond formation or antioxidant activity.
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving carbamoylation of a sulfanylpyridazine precursor. The patent in highlights pyridazine functionalization strategies applicable to scaling production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
